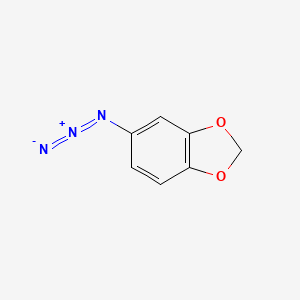

5-azido-2H-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-azido-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRDBAYUGTXTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-azido-2H-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-azido-2H-1,3-benzodioxole is a molecule of interest due to the presence of the versatile azido group and the benzodioxole moiety, a common scaffold in pharmacologically active compounds. The azido group can be utilized in "click chemistry" for bioconjugation and in the synthesis of various nitrogen-containing heterocycles. This guide details a feasible synthetic pathway to this compound and provides predicted characterization data to aid in its identification and purification.

Proposed Synthesis

A two-step synthesis is proposed, starting from the commercially available 1,3-benzodioxole. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine. The resulting 5-amino-2H-1,3-benzodioxole is then converted to the target azide via a diazotization-azidation reaction.

Synthesis of 5-amino-2H-1,3-benzodioxole (3,4-methylenedioxyaniline)

The synthesis of 5-amino-2H-1,3-benzodioxole is a well-established procedure involving the nitration of 1,3-benzodioxole to yield 5-nitro-1,3-benzodioxole, followed by the reduction of the nitro group.[1][2]

Step 1: Nitration of 1,3-benzodioxole

A mixture of nitric acid and sulfuric acid is a common nitrating agent.

Step 2: Reduction of 5-nitro-1,3-benzodioxole

The nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Synthesis of this compound

The conversion of the primary aromatic amine, 5-amino-2H-1,3-benzodioxole, to the corresponding azide is proposed to proceed via a Sandmeyer-type reaction. This involves the formation of a diazonium salt, which is then displaced by an azide anion.[3][4][5][6]

Experimental Protocol:

-

Diazotization: 5-amino-2H-1,3-benzodioxole is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

-

Azidation: In a separate flask, a solution of sodium azide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the sodium azide solution. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The product is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Predicted Characterization Data

The following characterization data for this compound are predicted based on the known spectroscopic properties of the 1,3-benzodioxole scaffold and aromatic azides.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.14 g/mol |

| Appearance | Pale yellow solid or oil |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the azide group and the benzodioxole ring. Aromatic azides exhibit a strong and sharp absorption band for the asymmetric stretching vibration of the N₃ group.[7][8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2120-2160 | Strong, Sharp | N₃ asymmetric stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250, ~1040 | Strong | C-O-C stretch (dioxole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data for 1,3-benzodioxole and its derivatives, with consideration for the electronic effects of the azide substituent.[11][12][13][14][15][16][17]

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.80 | d | 1H | H-7 |

| ~6.60 | dd | 1H | H-6 |

| ~6.50 | d | 1H | H-4 |

| ~5.95 | s | 2H | O-CH₂-O |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-7a |

| ~145 | C-3a |

| ~140 | C-5 |

| ~115 | C-6 |

| ~108 | C-7 |

| ~105 | C-4 |

| ~101 | O-CH₂-O |

Mass Spectrometry (MS)

The mass spectrum of an aromatic azide is typically characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[18][19][20][21][22]

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular ion) |

| 135 | [M - N₂]⁺ |

Fragmentation Pathway Diagram:

References

- 1. guidechem.com [guidechem.com]

- 2. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. worldresearchersassociations.com [worldresearchersassociations.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,3-Benzodioxole(274-09-9) 13C NMR [m.chemicalbook.com]

- 14. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The mass spectrometry of some aromatic azides [scite.ai]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-azido-2H-1,3-benzodioxole and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties

The 1,3-benzodioxole moiety is a significant heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an azido group to this scaffold can provide a versatile chemical handle for further functionalization, such as in "click chemistry" reactions, or can impart specific biological properties.

Physicochemical Data for 5-azido-1,3-benzodioxole

Quantitative data for the specific target molecule is scarce. The following table summarizes the available data for the closely related isomer, 5-azido-1,3-benzodioxole.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | Not specified |

| Molecular Weight | 163.14 g/mol | Not specified |

| Odor | Reminiscent of piperonal and aniseed | Not specified |

Synthesis and Experimental Protocols

While a specific protocol for 5-azido-2H-1,3-benzodioxole is not documented, a synthetic route for a structurally related compound, 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole , has been described. This multi-step synthesis provides a valuable reference for researchers aiming to synthesize azido-functionalized benzodioxoles.[3]

Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole

The synthesis starts from (6-bromobenzo[d][1][2]dioxol-5-yl)methanol and proceeds through a bromination step followed by nucleophilic substitution with sodium azide.[3]

Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole [3]

-

Reactants: (6-bromobenzo[d][1][2]dioxol-5-yl)methanol, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃).

-

Solvent: Dichloromethane (DCM).

-

Procedure: The starting material is treated with CBr₄ and PPh₃ in DCM under Appel conditions.

-

Yield: 91%.[3]

Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole [3]

-

Reactants: 5-bromo-6-(bromomethyl)benzo[d][1][2]dioxole and sodium azide (NaN₃).

-

Solvent: Methanol (MeOH).

-

Procedure: The product from Step 1 undergoes nucleophilic substitution with NaN₃ in dry methanol.

-

Yield: 88%.[3]

This azidomethyl derivative can then be used in subsequent reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazole-containing benzodioxole derivatives.[3]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway described above.

Caption: Synthetic workflow for 5-(azidomethyl)-6-bromobenzo[d][1][2]dioxole.

Biological Activities and Potential Applications

The 1,3-benzodioxole scaffold is a key component in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Anti-tumor Activity

1,3-Benzodioxole derivatives have demonstrated potential in the treatment of leukemia and other tumors.[1][2] Some have been shown to enhance the anti-proliferative properties of other agents by inhibiting the thioredoxin system, which leads to induced oxidative stress and apoptosis in cancer cells.[1] Carboxamide derivatives of benzodioxole have shown potent cytotoxicity against various cancer cell lines.

Anti-hyperlipidemia and Antioxidant Effects

Certain 1,3-benzodioxole-based fibrate derivatives have exhibited significant anti-hyperlipidemia activity, reducing plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterin in animal models.[1] Additionally, some derivatives possess antioxidant and anti-inflammatory properties.[1]

Auxin Receptor Agonists

Derivatives of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide have been identified as potent auxin receptor agonists, promoting root growth in plants.[4] This suggests potential applications in agriculture and horticulture.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by This compound . The biological activities reported for the broader class of 1,3-benzodioxole derivatives suggest interactions with various cellular targets, including enzymes involved in redox homeostasis (thioredoxin system) and hormone signaling pathways in plants (auxin receptors).[1][4] Further research is required to elucidate the specific molecular mechanisms of action for azido-substituted benzodioxoles.

Conclusion

While direct experimental data on This compound is limited, the available information on the 1,3-benzodioxole scaffold and its azido-functionalized analogs provides a strong foundation for future research. The synthetic methodologies for related compounds are well-established, and the diverse biological activities of the benzodioxole core highlight its potential for the development of novel therapeutic agents and other specialized chemical products. Further investigation into the specific properties and biological effects of this compound is warranted to fully explore its potential.

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Technical Guide: Spectroscopic and Synthetic Profile of 5-azido-2H-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a robust synthetic protocol for 5-azido-2H-1,3-benzodioxole. The information presented herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: 5-azido-1,3-benzodioxole

-

Molecular Formula: C₇H₅N₃O₂

-

Molecular Weight: 163.14 g/mol

-

Appearance: Expected to be a pale yellow oil or solid.

-

Odor: Reminiscent of piperonal and aniseed.[1]

Synthesis Protocol

A reliable method for the synthesis of 5-azido-1,3-benzodioxole is the diazotization of 5-amino-1,3-benzodioxole, followed by a reaction with sodium azide. This standard procedure for converting aromatic amines to aryl azides is widely applicable.

Experimental Workflow:

Caption: Synthetic workflow for 5-azido-1,3-benzodioxole.

Detailed Methodology:

-

Diazotization: 5-amino-1,3-benzodioxole (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Azide Formation: In a separate flask, a solution of sodium azide (1.2 eq) in water is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed. The reaction is stirred for 1-2 hours at 0-5 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5-azido-1,3-benzodioxole.

Spectral Data

The following tables summarize the expected spectral data for 5-azido-1,3-benzodioxole based on the analysis of its structural features and comparison with related compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.80 (d, J ≈ 8.0 Hz) | H-7 |

| ~6.55 (dd, J ≈ 8.0, 2.0 Hz) | H-6 |

| ~6.45 (d, J ≈ 2.0 Hz) | H-4 |

| ~5.95 (s) | O-CH₂-O |

3.2 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2110 | N₃ asymmetric stretch (strong, sharp) |

| ~1490 | Aromatic C=C stretch |

| ~1250 | Aryl-O asymmetric stretch |

| ~1040 | Aryl-O symmetric stretch |

| ~930 | O-CH₂-O bend |

3.3 Mass Spectrometry (MS)

| Technique | Expected m/z | Assignment |

| Electron Ionization (EI) | 163.04 | [M]⁺ |

| 135.04 | [M - N₂]⁺ | |

| 105.03 | [M - N₂ - CH₂O]⁺ | |

| High-Resolution MS (HRMS) | 163.0436 | Calculated for C₇H₅N₃O₂ |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic techniques used to confirm the structure of the synthesized 5-azido-1,3-benzodioxole.

Caption: Logical workflow for spectroscopic analysis.

This guide provides a comprehensive starting point for researchers working with this compound, enabling its synthesis and unambiguous characterization for further applications in chemical and pharmaceutical research.

References

Unveiling 5-azido-2H-1,3-benzodioxole: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the chemical compound 5-azido-2H-1,3-benzodioxole. Due to the limited availability of public data on this specific molecule, this guide focuses on its fundamental properties, hypothesized synthesis, and potential applications based on the characteristics of its constituent functional groups.

Core Chemical Identifiers

A definitive CAS (Chemical Abstracts Service) number for this compound could not be retrieved from major chemical databases, suggesting its status as a novel or specialized research compound.

| Identifier | Value | Source |

| IUPAC Name | 5-azido-1,3-benzodioxole | - |

| Molecular Formula | C₇H₅N₃O₂ | [1] |

| Molecular Weight | 163.14 g/mol | [1] |

| SMILES | N3c1ccc2OCOc2c1 | [1] |

Hypothetical Synthesis and Experimental Workflow

While specific experimental protocols for the synthesis of this compound are not documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for introducing an azide group to an aromatic ring is through the diazotization of an amino group, followed by substitution with an azide salt.

The logical workflow for such a synthesis is outlined below:

Potential Applications in Research and Drug Development

The incorporation of an azido group onto the 1,3-benzodioxole scaffold opens up numerous possibilities for its application in chemical biology and drug discovery, primarily through bioorthogonal chemistry. The azide group can participate in highly specific and efficient "click" reactions, such as the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions. These reactions allow for the covalent labeling of biomolecules in complex biological systems.

The logical relationship for its potential use as a molecular probe is depicted below:

Concluding Remarks

This compound represents a molecule of significant interest for advanced chemical and biological research. While detailed experimental data remains scarce, its structural features suggest a high potential for use as a tool in molecular biology and as a building block in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its capabilities. Researchers interested in this molecule are encouraged to perform de novo synthesis and characterization to establish a comprehensive data profile.

References

"5-azido-2H-1,3-benzodioxole" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-azido-2H-1,3-benzodioxole, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The guide details its physicochemical properties, a robust protocol for its synthesis, and its application in the construction of compound libraries for biological screening.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.14 g/mol |

| IUPAC Name | 5-azido-1,3-benzodioxole |

| Appearance | Odor reminiscent of piperonal and aniseed |

Experimental Protocols

A plausible and effective method for the synthesis of this compound is via the Sandmeyer reaction, a well-established process for the conversion of aromatic amines to a variety of functional groups.[1] This reaction proceeds through the formation of a diazonium salt intermediate.

Synthesis of this compound from 1,3-benzodioxol-5-amine

This protocol outlines the diazotization of commercially available 1,3-benzodioxol-5-amine, followed by a reaction with an azide salt to yield the target compound.

Materials:

-

1,3-benzodioxol-5-amine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Ice

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Diazotization:

-

Dissolve 1,3-benzodioxol-5-amine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

Evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent such as dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Applications in Drug Discovery: Click Chemistry

Aryl azides, such as this compound, are pivotal building blocks in the field of "click chemistry".[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that allows for the efficient and specific synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] These triazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[2][3][4][5][6]

The following workflow illustrates the use of this compound in the generation and screening of a novel compound library.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

5-azido-2H-1,3-benzodioxole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility and stability of 5-azido-2H-1,3-benzodioxole. Due to the limited availability of direct experimental data for this specific compound, this paper leverages established principles of physical organic chemistry and data from analogous aryl azide compounds to provide a robust predictive assessment. Detailed experimental protocols for determining these properties are also provided to enable researchers to generate precise data for their specific applications.

Core Concepts: Structure and Predicted Properties

This compound is an aromatic azide featuring a benzodioxole moiety. The electron-donating nature of the methylenedioxy group is anticipated to influence the reactivity and stability of the azide functional group. Aryl azides, as a class of compounds, are known for their energetic nature and sensitivity to heat and light, a critical consideration for their safe handling and application.[1][2][3]

Solubility Profile

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like." The polarity of this compound is expected to be moderate, arising from the polar azide group and the ether linkages in the dioxole ring, combined with the nonpolar aromatic framework.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble to Highly Soluble | The aromatic and alkyl portions of the molecule will interact favorably with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can solvate both the polar azide group and the nonpolar aromatic ring.[4] |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large hydrophobic aromatic structure will likely dominate, leading to poor solubility in water. |

| Methanol, Ethanol | Moderately Soluble | The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities. |

Stability Assessment

The stability of aryl azides is a critical aspect concerning their handling, storage, and application. Decomposition can be initiated by thermal or photochemical means.[5]

Thermal Stability

Aryl azides decompose upon heating to yield a highly reactive nitrene intermediate and nitrogen gas.[6] The decomposition temperature is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methylenedioxy group in this compound, are generally expected to slightly destabilize the azide group, potentially leading to a lower decomposition temperature compared to unsubstituted phenyl azide. However, aryl azides are generally more stable than alkyl azides.[2] It is crucial to handle this compound with care and avoid excessive heat.[1]

Photochemical Stability

Aryl azides are sensitive to ultraviolet (UV) light, which can also induce the formation of a nitrene intermediate.[7][8] Therefore, it is recommended to store this compound in amber vials or protected from light to prevent degradation.[1][3]

Chemical Compatibility

Aryl azides are incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[2][9] They should also be kept away from strong oxidizing and reducing agents. Contact with certain metals can form shock-sensitive metal azides.[9] Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially form explosive diazidomethane.[1]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. Researchers should always perform a thorough risk assessment before conducting any experiments with this class of compounds.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.[10][11][12]

Materials:

-

This compound

-

A range of solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the temperature at which a substance undergoes thermal decomposition.[13]

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

-

Record the heat flow as a function of temperature. The onset of a sharp exothermic peak indicates the decomposition temperature.

Protocol 3: Photochemical Stability Assessment

This protocol assesses the stability of the compound when exposed to UV light.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble (e.g., acetonitrile)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

UV lamp with a specific wavelength (e.g., 254 nm or 365 nm)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Expose the solution in the quartz cuvette to the UV lamp for a defined period (e.g., 15 minutes).

-

Record the UV-Vis spectrum again.

-

Repeat steps 3 and 4 at regular intervals to monitor the degradation of the compound, which will be indicated by a decrease in the absorbance at its λmax.

Visualizations

Caption: Workflow for qualitative solubility assessment.

Caption: Experimental workflow for thermal stability analysis by DSC.

Caption: General decomposition pathways of aryl azides.

References

- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Azide - Wikipedia [en.wikipedia.org]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

5-azido-2H-1,3-benzodioxole: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-azido-2H-1,3-benzodioxole is a molecule of significant interest for a range of scientific applications, stemming from the unique combination of its constituent functional groups: the versatile azide moiety and the biologically active 1,3-benzodioxole (methylenedioxyphenyl or MDP) core. The azide group serves as a powerful chemical handle for "click chemistry" reactions, Staudinger ligations, and photoaffinity labeling. The 1,3-benzodioxole scaffold is a common feature in numerous bioactive compounds, including pharmaceuticals and pesticides, and is known to modulate various biological pathways, notably through the inhibition of cytochrome P450 enzymes.[1][2][3] This technical guide outlines the synthesis of this compound and explores its potential research applications in drug discovery, chemical biology, and materials science, providing detailed experimental protocols and hypothetical data to illustrate its utility.

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding amine precursor, 5-amino-1,3-benzodioxole, via a diazotization reaction followed by azidation.[4][5][6] The amino precursor can be synthesized from 1,3-benzodioxole through nitration and subsequent reduction.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Amino-1,3-benzodioxole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Note: Organic azides can be explosive and should be handled with appropriate safety precautions.

Potential Research Applications

Click Chemistry and Synthesis of Novel Triazole Derivatives

The azide functionality of this compound makes it an ideal building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7] This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[8] These triazole products, incorporating the bioactive 1,3-benzodioxole moiety, can be screened for a variety of pharmacological activities.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

-

Dichloromethane (DCM)

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography.

The following table presents hypothetical yields for the CuAAC reaction of this compound with various alkynes, demonstrating the potential versatility of this reaction.

| Entry | Alkyne | Product Structure | Hypothetical Yield (%) |

| 1 | Phenylacetylene | 1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | Propargyl alcohol | (1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol | 92 |

| 3 | 1-Ethynylcyclohexene | 1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 88 |

| 4 | Ethynyltrimethylsilane | 1-(1,3-benzodioxol-5-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 98 |

Table 1: Hypothetical yields for the synthesis of various triazole derivatives.

Bioorthogonal Chemistry and Staudinger Ligation

The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group.[9][10] this compound can be incorporated into biomolecules (e.g., peptides, proteins, or glycans) and subsequently ligated with a phosphine-tagged molecule for applications in bioconjugation, proteomics, and cellular imaging.[11][12]

Materials:

-

Azide-containing peptide (e.g., a peptide with an azido-lysine residue)

-

Phosphine-functionalized fluorescent dye (e.g., phosphino-fluorescein)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the azide-containing peptide in PBS to a final concentration of 1 mM.

-

Add the phosphine-functionalized fluorescent dye (1.5 eq) to the peptide solution.

-

Incubate the reaction mixture at 37 °C for 4-6 hours.

-

Monitor the reaction progress using HPLC or mass spectrometry.

-

Purify the labeled peptide using reverse-phase HPLC.

Medicinal Chemistry and Drug Discovery

The 1,3-benzodioxole moiety is a well-known pharmacophore found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] Furthermore, many 1,3-benzodioxole derivatives are known inhibitors of cytochrome P450 enzymes, which can be exploited to enhance the bioavailability of co-administered drugs.[2][3]

Aryl azides can be photochemically activated by UV light to form highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules.[16][17] This property makes this compound a potential photoaffinity label to identify and study the binding sites of proteins that interact with the 1,3-benzodioxole scaffold.

The triazole derivatives synthesized from this compound could be screened for their cytotoxic effects on various cancer cell lines. The following table shows hypothetical IC₅₀ values.

| Compound | Cell Line (e.g., HeLa) IC₅₀ (µM) | Cell Line (e.g., MCF-7) IC₅₀ (µM) |

| 1-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,3-triazole | 12.5 | 15.8 |

| (1-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-4-yl)methanol | > 100 | > 100 |

| 1-(1,3-benzodioxol-5-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 8.2 | 10.1 |

| Doxorubicin (Control) | 0.5 | 0.8 |

Table 2: Hypothetical anticancer activity of synthesized triazole derivatives.

The 1,3-benzodioxole moiety is a known mechanism-based inhibitor of cytochrome P450 enzymes.[18][19] this compound and its derivatives could be investigated for their potential to inhibit specific P450 isoforms, which has implications for studying drug metabolism and designing drug-drug interaction studies.

Conclusion

This compound represents a highly promising and versatile chemical entity for a multitude of research applications. Its straightforward synthesis and the dual functionality of the azide group and the 1,3-benzodioxole core provide a rich platform for the development of novel chemical probes, therapeutic agents, and biomaterials. The experimental protocols and potential applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable molecule. Further investigations into the biological activities of its derivatives are warranted and could lead to significant advancements in medicinal chemistry and chemical biology.

References

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Safrole - Wikipedia [en.wikipedia.org]

- 3. Induction of rat-hepatic microsomal cytochrome P-450 and aryl hydrocarbon hydroxylase by 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Staudinger Ligation [sigmaaldrich.com]

- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]

- 13. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

Technical Guide: The Quest for "5-azido-2H-1,3-benzodioxole" as a Novel Chemical Probe

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive investigation into the chemical probe "5-azido-2H-1,3-benzodioxole," it has been determined that there is currently no publicly available scientific literature detailing its synthesis, properties, or application as a chemical probe. Extensive searches of chemical databases and scholarly articles did not yield any specific information for this particular compound.

This suggests that "this compound" may be one of the following:

-

A truly novel compound that has not yet been synthesized or characterized.

-

A proprietary molecule not yet disclosed in public research.

-

A compound referred to by a different nomenclature in existing literature.

While the core structure, 1,3-benzodioxole, is a known scaffold in medicinal chemistry and materials science, and the azido group is a well-established functional handle for bioorthogonal chemistry, the specific combination requested does not appear to be documented.

The azido group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and selectivity in biological environments.[1][2][3] Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for labeling biomolecules.[4][5][6] These reactions allow for the attachment of reporter molecules, such as fluorophores or affinity tags, to proteins, glycans, lipids, and nucleic acids that have been metabolically engineered to incorporate an azide- or alkyne-bearing probe.[2][5]

Given the absence of data on "this compound," we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

We recommend that researchers interested in this area consider exploring established azido-containing chemical probes or initiating a synthetic research program to create and characterize "this compound." Such an endeavor would require de novo synthesis, likely starting from a commercially available 1,3-benzodioxole derivative, followed by comprehensive characterization of its physicochemical properties and subsequent validation of its utility as a chemical probe in relevant biological systems.

We remain committed to providing accurate and data-driven scientific information. Should "this compound" be described in the scientific literature in the future, we will be prepared to revisit this topic and provide the in-depth guide originally requested.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. escholarship.org [escholarship.org]

- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

The Synthesis and History of Azido-Substituted Benzodioxoles: A Technical Guide

An in-depth exploration into the discovery, synthesis, and characteristics of azido-substituted benzodioxoles, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the historical context, key synthetic methodologies, and quantitative data for this class of compounds, highlighting their significance in organic chemistry and potential applications in medicinal chemistry.

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous natural products and biologically active molecules. The introduction of an azido (-N₃) group to this framework yields azido-substituted benzodioxoles, a class of compounds with intriguing chemical properties and potential for diverse applications, particularly in medicinal chemistry and chemical biology. The azide functional group, being a high-energy moiety, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles and can act as a photoaffinity label or a handle for "click chemistry" reactions.

Historically, the exploration of azido-substituted benzodioxoles has been closely linked to the chemistry of naturally occurring benzodioxole-containing compounds, such as safrole, which is abundant in sassafras oil. Early investigations into aromatic azides primarily involved the diazotization of anilines followed by substitution with an azide salt, a method that remains relevant today. The development of modern synthetic techniques has expanded the repertoire of methods for introducing the azido group, offering milder and more efficient pathways.

This guide provides a detailed overview of the discovery and historical synthesis of azido-substituted benzodioxoles, presents detailed experimental protocols for key compounds, summarizes their quantitative data, and explores their potential applications.

Historical Context and Discovery

The journey into azido-substituted benzodioxoles begins with the study of their parent structures. Safrole (4-allyl-1,2-methylenedioxybenzene) has been a subject of chemical investigation since the 19th century. Its derivatives, including isosafrole and piperonal, became important precursors in the fragrance and pharmaceutical industries.

The synthesis of aromatic azides, in general, has been a well-established field for over a century. The classical approach involves the conversion of an aromatic amine to a diazonium salt, which is then treated with sodium azide to yield the corresponding aryl azide. This fundamental transformation laid the groundwork for the synthesis of azido-substituted benzodioxoles once the corresponding amino-benzodioxole precursors became accessible.

More recent interest in azido-substituted benzodioxoles has been fueled by the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method for creating triazole linkages, making azido-functionalized molecules valuable building blocks in drug discovery and materials science.

Key Synthetic Methodologies

The synthesis of azido-substituted benzodioxoles can be broadly categorized into two main approaches: introduction of the azido group onto a pre-existing benzodioxole ring and the synthesis of the benzodioxole ring already bearing an azido substituent.

Synthesis from Safrole Derivatives

A common and historically significant starting material for benzodioxole chemistry is safrole. A recent method describes a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole from safrole. This involves the bromination of safrole to form a dibromo adduct, followed by an azidation reaction.

Synthesis via Nitration, Reduction, and Diazotization

A versatile method for introducing an azido group onto the aromatic ring of a benzodioxole involves a three-step sequence:

-

Nitration: The benzodioxole core is first nitrated to introduce a nitro group (-NO₂) at a specific position on the aromatic ring. For example, piperonal can be nitrated to yield 6-nitropiperonal.

-

Reduction: The nitro group is then reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

-

Diazotization and Azidation: The resulting amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with sodium azide displaces the diazonium group to form the desired aryl azide.

This classical sequence provides a reliable route to various azido-substituted benzodioxoles.

Figure 1: General synthetic pathway for 6-azidopiperonal.

Experimental Protocols

Synthesis of 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole[3]

This two-step protocol starts from the natural product safrole.

Step 1: Bromination of Safrole

-

To a solution of safrole in a suitable solvent, bromine is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The crude product, a mixture of dibromo adducts, is purified by column chromatography to isolate the desired 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole.

Step 2: Azidation [3]

-

To a round-bottomed flask equipped with a stir bar, the purified 1,3-dibromo adduct (0.50 mmol, 1.0 equiv., 161 mg), DMSO (1 mL), sodium azide (0.60 mmol, 1.2 equiv., 39 mg), NaI (0.50 mmol, 1.0 equiv., 75 mg), and DBU (0.55 mmol, 1.1 equiv., 82 µL) are added sequentially.[3]

-

The reaction flask is capped and stirred at room temperature for 4 hours.[3]

-

The product is purified via flash chromatography on silica gel (Hexanes/EtOAc, 90:10) to yield the pure 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole as a colorless oil.[3]

Proposed Synthesis of 6-Azidopiperonal

This synthesis follows the classical nitration-reduction-diazotization-azidation sequence starting from piperonal.

Step 1: Synthesis of 6-Nitropiperonal [1]

-

In a round-bottom flask, piperonal (1.0 g, 6.66 mmol) is mixed with 3.3 mL of concentrated nitric acid.[1]

-

The suspension is stirred vigorously at room temperature. An immediate color change from colorless to yellow is observed.[1]

-

The reaction is monitored by TLC and is typically complete within 15 minutes.[1]

-

The reaction mixture is cooled in an ice bath to precipitate the product.[1]

-

The yellow solid is filtered, washed with a saturated sodium bicarbonate solution, and then with distilled water until the pH is neutral.[1]

Step 2: Synthesis of 6-Aminopiperonal (Proposed)

-

The 6-nitropiperonal is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added portion-wise.

-

The reaction mixture is heated under reflux until the reduction is complete (monitored by TLC).

-

After cooling, the mixture is made basic to precipitate the tin salts, and the product is extracted with an organic solvent.

-

The organic extracts are dried and the solvent is evaporated to yield 6-aminopiperonal.

Step 3: Synthesis of 6-Azidopiperonal (Proposed)

-

The 6-aminopiperonal is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

A solution of sodium azide in water is then added slowly to the cold diazonium salt solution.

-

The reaction is stirred at low temperature for a period of time, and then allowed to warm to room temperature.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 6-azidopiperonal.

Quantitative Data Summary

The following tables summarize the available quantitative data for some representative azido-substituted benzodioxoles and their precursors.

Table 1: Synthetic Yields and Physical Properties

| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| 5-(3-azidoprop-1-en-2-yl)benzo[d][1][2]dioxole | 5-(1,3-dibromopropan-2-yl)benzo[d][1][2]dioxole | NaN₃, NaI, DBU, DMSO | 91 | Oil |

| 6-Nitropiperonal | Piperonal | Conc. HNO₃ | 95 | 93-94 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 5-(azidomethyl)benzo[d][1][2]dioxole | 6.84-6.75 (m, 3H), 5.97 (s, 2H), 4.19 (s, 2H) | 147.9, 147.3, 132.0, 121.5, 108.9, 108.4, 101.3, 54.8 | - | - |

| 6-Nitropiperonal | 10.4 (s, 1H, CHO), 7.4 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 6.2 (s, 2H, OCH₂O) | - | - | 195.13 (M+) |

Signaling Pathways and Logical Relationships

While direct studies on the interaction of azido-substituted benzodioxoles with specific signaling pathways are limited, the benzodioxole core is known to be a pharmacologically active scaffold. For instance, certain benzodioxole derivatives have been identified as potent auxin receptor agonists, influencing the TIR1 (Transport Inhibitor Response 1) signaling pathway in plants.

Figure 2: Benzodioxole derivatives as modulators of the TIR1 auxin signaling pathway.

This pathway illustrates how a benzodioxole-containing molecule can initiate a signaling cascade leading to changes in gene expression. The azido group on such a scaffold could be utilized for photoaffinity labeling to identify the specific binding proteins within this pathway or for creating novel derivatives with altered activity through click chemistry.

Applications and Future Directions

Azido-substituted benzodioxoles are valuable intermediates in organic synthesis. Their utility stems from the versatile reactivity of the azide group.

-

"Click" Chemistry: As mentioned, the azido group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings. This allows for the straightforward linkage of the benzodioxole moiety to other molecules, which is a powerful tool in drug discovery for generating libraries of compounds for biological screening.

-

Synthesis of Heterocycles: The azide group can undergo various transformations, such as reduction to an amine or thermal/photochemical decomposition to a nitrene, which can then be used to construct a wide range of nitrogen-containing heterocyclic systems.

-

Biological Probes: The ability of aryl azides to form highly reactive nitrenes upon photolysis makes them suitable as photoaffinity labels for identifying and characterizing binding sites in biological macromolecules like enzymes and receptors.

The future of azido-substituted benzodioxoles lies in the exploration of their biological activities. Given the prevalence of the benzodioxole core in pharmacologically active compounds, it is plausible that azido-substituted derivatives may exhibit interesting and useful biological properties. Further research is warranted to synthesize a broader range of these compounds and to evaluate their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. The combination of the privileged benzodioxole scaffold with the versatile azido group offers a promising avenue for the development of novel chemical probes and therapeutic leads.

References

Theoretical Exploration of 5-azido-2H-1,3-benzodioxole: A Technical Whitepaper for Advanced Research

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif in a vast array of biologically active compounds, pharmaceuticals, and agrochemicals. Its unique electronic and conformational properties make it a privileged core in medicinal chemistry. The introduction of an azido group, a versatile functional group known for its utility in click chemistry, as a photoaffinity label, and as a precursor to amines, is a promising strategy for the development of novel molecular probes and drug candidates. This technical guide provides a theoretical and in-depth exploration of the yet-to-be-synthesized "5-azido-2H-1,3-benzodioxole," offering a predictive overview for researchers, scientists, and professionals in drug development. Due to the absence of published experimental data for this specific molecule, this paper presents a reasoned, theoretical framework based on established chemical principles and data from analogous compounds.

Predicted Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be predicted based on structurally similar compounds and computational modeling. A related compound, 2-azido-1-benzo[1][2]dioxol-5-yl-ethanone, has a molecular weight of 205.17 g/mol and is a solid at room temperature. The 1,3-benzodioxole ring itself is a key component in numerous organic compounds, which are generally aromatic heterocyclic compounds[3][4]. The introduction of the azido group is expected to increase the compound's energy content and introduce unique reactivity.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C7H5N3O2 | Based on the chemical structure |

| Molecular Weight | 179.14 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow solid | Analogy with other small aromatic azides |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General solubility of similar aromatic compounds |

| Stability | Potentially thermally and photolytically unstable. Should be stored in a cool, dark place. | Known instability of organic azides |

Proposed Synthetic Pathways

The synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, starting from commercially available 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline).

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from 5-amino-1,3-benzodioxole via a diazonium salt intermediate.

Detailed Hypothetical Experimental Protocol:

Step 1: Diazotization of 5-Amino-1,3-benzodioxole

-

Dissolve 5-amino-1,3-benzodioxole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Azidation of the Diazonium Salt

-

In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Note: This protocol is hypothetical and based on standard procedures for the synthesis of aryl azides from anilines. The synthesis of other azido-substituted heterocyclic compounds, such as 5-azidotetrazoles and 6-azidobenzothiazoles, often involves similar diazotization and azidation steps[5][6].

Potential Reactivity and Applications

The chemical reactivity of this compound is predicted to be dominated by the azide functional group and the electron-rich aromatic ring.

Reactions of the Azido Group:

-

Reduction: The azide can be readily reduced to the corresponding amine (5-amino-2H-1,3-benzodioxole) using various reagents such as H2/Pd-C, LiAlH4, or Staudinger reduction conditions (PPh3, H2O).

-

Cycloadditions: As a classic 1,3-dipole, the azide group is expected to undergo [3+2] cycloaddition reactions with alkynes and alkenes, particularly under thermal or copper-catalyzed conditions (Click Chemistry), to form triazole and triazoline rings, respectively. This is a powerful tool for bioconjugation and materials science.

-

Nitrene Formation: Thermolysis or photolysis of the aryl azide can lead to the formation of a highly reactive nitrene intermediate, which can undergo various subsequent reactions such as C-H insertion or ring expansion.

Potential Reaction Pathways of this compound

Caption: Predicted reactivity of this compound, highlighting key transformations of the azido group.

Potential Applications in Drug Discovery and Chemical Biology:

-

Bioorthogonal Chemistry: The azido group serves as a chemical handle for bioorthogonal ligation reactions, allowing for the labeling and tracking of biomolecules in living systems.

-

Photoaffinity Labeling: Upon photolysis, the generated nitrene can form covalent bonds with nearby biological macromolecules, enabling the identification of binding partners and the elucidation of mechanisms of action.

-

Scaffold for Novel Heterocycles: The azide is a precursor to a variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

-

Auxin Receptor Agonists: Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists and root growth promoters, suggesting that modifications at the 5-position could lead to novel plant growth regulators[7][8].

Characterization and Analytical Considerations

Should this compound be synthesized, a full spectroscopic characterization would be necessary for its unambiguous identification.

| Technique | Expected Observations |

| 1H NMR | Aromatic protons on the benzodioxole ring would show characteristic shifts and coupling patterns. A singlet corresponding to the methylene protons of the dioxole ring would also be present. |

| 13C NMR | Signals for the aromatic carbons, the methylene carbon of the dioxole ring, and a characteristic signal for the carbon atom attached to the azido group. |

| IR Spectroscopy | A strong, sharp absorption band around 2100-2150 cm-1, which is characteristic of the azide asymmetric stretching vibration. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be observed. |

Safety Considerations

Organic azides are energetic compounds and can be explosive, especially in the presence of heat, shock, or friction. All manipulations should be carried out with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield.

While "this compound" remains a theoretical construct, this whitepaper provides a comprehensive predictive analysis of its properties, synthesis, and potential applications. The convergence of the biologically relevant 1,3-benzodioxole core with the versatile azido group suggests that this molecule could be a valuable tool for chemical biologists and medicinal chemists. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The potential for this compound to be used in bioorthogonal chemistry, as a photoaffinity label, and as a precursor to novel bioactive molecules makes it a compelling target for future synthetic endeavors. It is hoped that this theoretical guide will inspire and inform future research in this promising area of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodioxoles | Fisher Scientific [fishersci.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

Methodological & Application

Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-azido-2H-1,3-benzodioxole in two major types of "click" chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are intended as a starting point and may require optimization for specific applications.

Introduction to this compound in Click Chemistry

This compound is an organic azide that can be utilized in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group on the benzodioxole moiety allows for its conjugation to molecules containing a terminal alkyne or a strained cyclooctyne. This forms a stable triazole linkage, a common strategy in bioconjugation, drug development, and materials science.

The two primary click chemistry approaches applicable to this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join an azide with a terminal alkyne.[1][2][3][4] It is widely used for a variety of applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that employs a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[5] The absence of copper makes it particularly suitable for applications in living systems where copper toxicity is a concern.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for the CuAAC reaction using this compound with a terminal alkyne-containing molecule. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[1][2][3] A ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the copper(I) catalyst and improve reaction efficiency, especially in aqueous solutions.[1][2][3]

Experimental Workflow: CuAAC

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Solvent (e.g., DMSO, water, or a mixture)

-

Reaction vials

-

Standard laboratory equipment (pipettes, vortexer, etc.)

Stock Solutions

| Reagent | Concentration | Solvent |

| This compound | 10 mM | DMSO or appropriate organic solvent |

| Alkyne-functionalized molecule | 10 mM | Dependent on the molecule (e.g., water, buffer, DMSO) |

| Copper(II) sulfate (CuSO₄) | 100 mM | Water |

| THPTA | 200 mM | Water |

| Sodium Ascorbate | 100 mM | Water (prepare fresh) |

Protocol

-

Prepare the THPTA/CuSO₄ Catalyst Premix: In a microcentrifuge tube, combine the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution in a 1:2 ratio.[3] For example, mix 10 µL of CuSO₄ with 20 µL of THPTA. Allow this mixture to incubate at room temperature for a few minutes.[2][3] This premix can be stored frozen for several weeks.[1][2]

-

Reaction Setup: In a reaction vial, add the this compound and the alkyne-functionalized molecule. The molar ratio can be varied, but a slight excess of the azide (1.1 to 2 equivalents) is common.

-

Add Catalyst: To the reaction mixture, add the THPTA/CuSO₄ premix to achieve a final copper concentration of 0.1 mM to 1 mM.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.[6] The final concentration of sodium ascorbate should be 5 to 10 times the concentration of the copper.

-

Incubation: Allow the reaction to proceed at room temperature for 30 to 60 minutes.[2][3] The reaction can be gently agitated during this time. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

-

Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques (e.g., column chromatography, HPLC) to remove the catalyst and any unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free alternative to CuAAC, ideal for bioconjugation in living cells or when working with copper-sensitive molecules.[5] This reaction utilizes a strained cyclooctyne (e.g., DIBO, DBCO) which reacts spontaneously with the azide group of this compound.

Experimental Workflow: SPAAC

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials

-

This compound

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester, DIBO-amine)

-

Appropriate solvent or buffer system (e.g., PBS, DMSO)

-

Reaction vials

Stock Solutions

| Reagent | Concentration | Solvent |

| This compound | 10 mM | DMSO or appropriate organic solvent |

| Strained Alkyne | 10 mM | Dependent on the molecule (e.g., water, buffer, DMSO) |

Protocol

-

Reaction Setup: In a reaction vial, combine the this compound and the strained cyclooctyne-functionalized molecule in the desired solvent or buffer. A 1:1 molar ratio is often sufficient, though a slight excess of one reagent may be used to drive the reaction to completion.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC. For biological samples, techniques like fluorescence imaging (if one component is fluorescently labeled) or gel electrophoresis followed by western blotting can be used.

-

Purification (Optional): For many biological applications, the reaction is clean enough that no purification is necessary. If purification is required, standard methods such as dialysis, size-exclusion chromatography, or HPLC can be employed.

Quantitative Data Summary

The following tables provide typical concentration ranges and reaction conditions for CuAAC and SPAAC. These should be optimized for each specific application.

Table 1: Typical Reaction Conditions for CuAAC

| Parameter | Recommended Range | Notes |

| Azide Concentration | 10 µM - 10 mM | Dependent on the application |

| Alkyne Concentration | 10 µM - 10 mM | |

| Copper(II) Sulfate | 50 µM - 1 mM | |

| Ligand (e.g., THPTA) | 250 µM - 5 mM | Typically a 5-fold excess over copper[6] |

| Sodium Ascorbate | 1 mM - 10 mM | Typically a 5 to 10-fold excess over copper |

| Temperature | Room Temperature | |

| Reaction Time | 15 - 60 minutes | [1][2][3] |

| Solvent | Aqueous buffer, DMSO, tBuOH/H₂O |

Table 2: Typical Reaction Conditions for SPAAC

| Parameter | Recommended Range | Notes |

| Azide Concentration | 1 µM - 5 mM | |

| Strained Alkyne Concentration | 1 µM - 5 mM | |

| Temperature | Room Temperature to 37°C | |

| Reaction Time | 1 - 12 hours | Highly dependent on the specific strained alkyne |

| Solvent | Aqueous buffer (e.g., PBS), organic solvents |

Applications in Drug Development and Research

Click chemistry with this compound can be applied in various fields:

-

Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging and diagnostic purposes.

-

Drug Discovery: Synthesis of compound libraries for high-throughput screening and the development of antibody-drug conjugates (ADCs).

-

Materials Science: Functionalization of polymers and surfaces.

The choice between CuAAC and SPAAC will largely depend on the specific application. CuAAC is generally faster and uses less expensive reagents, while SPAAC is preferred for applications involving live cells or other biological systems where copper toxicity is a concern.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing 5-azido-2H-1,3-benzodioxole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool in bioconjugation, chemical biology, and drug development due to its bioorthogonality and ability to proceed under physiological conditions without the need for a toxic copper catalyst. This metal-free click chemistry reaction relies on the high ring strain of cyclooctyne derivatives to achieve rapid and specific ligation with azides, forming a stable triazole linkage. These reactions are highly efficient in complex biological environments.[1]

The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and pharmacologically active compounds, known to influence their biological activity and pharmacokinetic properties. The introduction of an azide group at the 5-position of the 2H-1,3-benzodioxole scaffold creates a versatile chemical reporter that can be incorporated into various molecules of interest for subsequent labeling and detection via SPAAC. This document provides detailed application notes and protocols for the proposed use of "5-azido-2H-1,3-benzodioxole" in SPAAC reactions.

While direct experimental data for "this compound" in SPAAC is not extensively available in the current literature, the protocols and data presented herein are based on established principles of SPAAC with analogous aromatic azides and provide a robust framework for its application.

Data Presentation

Quantitative data for SPAAC reactions are typically presented as second-order rate constants (k₂), which provide a measure of the reaction's speed. The reactivity of a given azide is influenced by its electronic properties. For context, the following table summarizes the reported rate constants for the reaction of various azides with different cyclooctynes. The expected reactivity of this compound is anticipated to be in a similar range to other aryl azides.

Table 1: Second-Order Rate Constants for Selected SPAAC Reactions